molecular formula C20H28O10 B562031 1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol CAS No. 39110-61-7

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol

Cat. No.: B562031
CAS No.: 39110-61-7
M. Wt: 428.434
InChI Key: FQPTWYQWMBTSMM-DTXAGUPXSA-N
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Description

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a hexahydrospiro[1,3-benzodioxole] core fused with a cyclohexane ring, and it is further functionalized with four acetate groups. The stereochemistry of this molecule is defined by its multiple chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate typically involves a multi-step process. One common approach starts with the preparation of the hexahydrospiro[1,3-benzodioxole] core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The cyclohexane ring is then introduced via a Diels-Alder reaction or other cycloaddition methods. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclization and cycloaddition steps, as well as automated systems for the acetylation process. The reaction conditions are carefully controlled to maximize yield and purity, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: The acetate groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups such as methoxy or amino groups.

Scientific Research Applications

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate involves its interaction with specific molecular targets. The compound’s multiple chiral centers and functional groups allow it to bind selectively to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate: Unique due to its specific stereochemistry and functionalization.

    Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]: Lacks the tetraacetate functionalization, making it less reactive in certain chemical reactions.

    Spiro[1,3-benzodioxole-2,1’-cyclohexane]: Similar core structure but without the hexahydro and tetraacetate modifications.

Uniqueness

The uniqueness of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate lies in its specific stereochemistry and the presence of four acetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(3aS,4S,5R,6R,7S,7aR)-5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3/t14-,15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPTWYQWMBTSMM-DTXAGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652533
Record name (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39110-61-7
Record name (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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